molecular formula C9H10N2O4 B1445344 3-Ethoxy-4-nitrobenzamide CAS No. 917909-46-7

3-Ethoxy-4-nitrobenzamide

Cat. No. B1445344
M. Wt: 210.19 g/mol
InChI Key: GIMLDSWLSOWBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-nitrobenzamide and similar compounds often involves reactions with amine derivatives . A study on the synthesis of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides provides insights into the synthesis process .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-nitrobenzamide consists of a benzamide core with an ethoxy group at the 3-position and a nitro group at the 4-position . The exact 3D structure can be determined using techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

3-Ethoxy-4-nitrobenzamide can participate in various chemical reactions. For instance, it can undergo reactions with ammonia in the presence of various catalysts . More research is needed to fully understand the range of reactions it can participate in.


Physical And Chemical Properties Analysis

3-Ethoxy-4-nitrobenzamide has a molecular weight of 210.19 . The exact physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

3-Ethoxy-4-nitrobenzamide: derivatives have been synthesized and evaluated for their potential to inhibit the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues and its abnormal activation can lead to cell proliferation and tumor growth, particularly in basal cell carcinoma and medulloblastoma. The inhibition of this pathway is a promising approach for cancer therapy.

Smoothened Receptor Antagonism

The Smoothened (Smo) receptor is a component of the Hh signaling pathway. Compounds derived from 3-Ethoxy-4-nitrobenzamide have shown promising results in fluorescence competitive displacement assays, indicating their potential as Smo receptor antagonists . This could be significant in the development of new cancer treatments.

Synthesis of Bio-functional Hybrid Molecules

3-Ethoxy-4-nitrobenzamide: can be used in the synthesis of bio-functional hybrid molecules. These molecules are characterized by their potential in neuroscience and pharmacology, particularly in the context of neuromodulation and as precursors to various neurotransmitters .

Antibacterial Activity

Benzamide compounds, including those related to 3-Ethoxy-4-nitrobenzamide , have been tested for their antibacterial activity. They have shown effectiveness against both gram-positive and gram-negative bacteria, which could lead to the development of new antibacterial agents .

Metal Chelate Activity

Some benzamide compounds exhibit effective metal chelate activity. This property can be harnessed in scientific research for applications such as catalysis, environmental remediation, and as part of sensors or probes .

Medicinal Chemistry

In medicinal chemistry, 3-Ethoxy-4-nitrobenzamide and its derivatives can be used to create compounds with a variety of biological activities. These activities include potential therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD), due to their influence on neurotransmitter levels .

Drug Discovery and Design

The structural features of 3-Ethoxy-4-nitrobenzamide make it a valuable scaffold in drug discovery and design. Its derivatives can be tailored to interact with specific biological targets, leading to the creation of novel drugs with optimized efficacy and reduced side effects .

Neuropharmacological Research

Due to its role in the synthesis of bio-functional hybrid molecules, 3-Ethoxy-4-nitrobenzamide is also relevant in neuropharmacological research. It can contribute to the understanding of neural functions and the development of therapeutic interventions for neurological conditions .

Future Directions

The future directions for 3-Ethoxy-4-nitrobenzamide research could involve further exploration of its synthesis, chemical reactions, and potential applications. More studies are needed to fully understand its mechanism of action and safety profile. Additionally, its physical and chemical properties could be further analyzed to facilitate its use in various applications .

properties

IUPAC Name

3-ethoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-8-5-6(9(10)12)3-4-7(8)11(13)14/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLDSWLSOWBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736631
Record name 3-Ethoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-nitrobenzamide

CAS RN

917909-46-7
Record name 3-Ethoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (0.8 mL, 13.8 mmol) was added drop wise to a stirred suspension of sodium hydride (60% dispersion in oil, 0.550 g, 13.8 mmol) in anhydrous THF (15 mL) at 0° C. and the resulting solution stirred for 0.5 hours. To this solution was added 3-fluoro-4-nitrobenzamide (2.11 g, 11.5 mmol) drop wise in anhydrous THF (15 mL). After complete addition the solution was stirred at 0° C. for 0.5 hours, before being allowed to warm to ambient temperature. The reaction was stirred at ambient temperature for 18 hours, quenched with water (30 mL) and the aqueous layer extracted with DCM (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried (Na2SO4), filtered and concentrated in vacuo. The title compound was obtained as a yellow solid (1.694 g, 70% yield) after recrystallisation from MeOH.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.11 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-nitrobenzamide
Reactant of Route 3
3-Ethoxy-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.